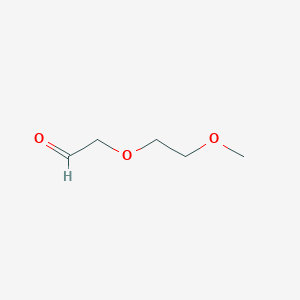

2-(2-Methoxyethoxy)acetaldehyde

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-4-5-8-3-2-6/h2H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAGYJMKALOSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70086-22-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70086-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70558008 | |

| Record name | (2-Methoxyethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111964-99-9 | |

| Record name | (2-Methoxyethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methoxyethoxy Acetaldehyde

Direct Synthetic Routes from Precursor Compounds

Direct synthesis of 2-(2-Methoxyethoxy)acetaldehyde often involves the formation of the core ether linkage and the aldehyde functional group in a sequential or concerted manner. These routes are advantageous for their potential efficiency and atom economy.

Acid-Catalyzed Condensation Approaches

While specific literature detailing the acid-catalyzed condensation for the direct synthesis of this compound is not prevalent, analogous reactions provide a basis for a proposed synthetic pathway. One plausible approach involves the acid-catalyzed reaction of 2-methoxyethanol (B45455) with a protected form of acetaldehyde (B116499), such as an acetal (B89532). For instance, the reaction of 2-methoxyethanol with a haloacetaldehyde acetal, followed by deprotection, could yield the desired product.

A related industrial method involves the reaction of an alcohol with a haloacetaldehyde, which can be adapted for this synthesis. A Chinese patent describes a one-pot reaction to prepare a similar glycol ether derivative by reacting glycol monoethyl ether with a haloacetaldehyde contracting glycol in the presence of a strong base like sodium hydroxide. google.com This suggests that a similar base-catalyzed condensation of 2-methoxyethanol with a suitable acetaldehyde synthon could be a viable route.

Synthetic Strategies Involving Functional Group Interconversions

Functional group interconversions represent a common and effective strategy for the synthesis of this compound, typically starting from a readily available precursor containing the required carbon skeleton.

A primary method in this category is the oxidation of the corresponding alcohol, 2-(2-methoxyethoxy)ethanol (B87266). This transformation specifically converts the primary alcohol group into an aldehyde. Kinetic and mechanistic studies have been conducted on the oxidation of 2-(2-methoxyethoxy)ethanol using various oxidizing agents. For example, the oxidation by dihydroxydiperiodato nickelate(IV) (DPN) in an alkaline medium has been studied, showing a first-order dependence on the alcohol concentration. eurjchem.com Another study investigated the oxidation using ditelluratocuprate(III) (DTC) in an alkaline medium. doaj.org

Common oxidizing agents for converting primary alcohols to aldehydes include:

Pyridinium chlorochromate (PCC): A mild oxidizing agent often used in dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. The synthesis of the related compound, 2-(2-Methoxyphenoxy)acetaldehyde, involves the oxidation of 2-(2-Methoxyphenoxy)ethanol using PCC in dichloromethane.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. It is known for its mild reaction conditions.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes.

The choice of oxidizing agent depends on factors such as substrate sensitivity, desired yield, and reaction scale.

Development of High-Purity Synthesis Techniques

Achieving high purity of this compound is critical for its use in further chemical synthesis, as impurities can lead to unwanted side reactions and lower yields of the final product. Purification techniques typically focus on the physical and chemical properties of the aldehyde.

Distillation is a primary method for purifying aldehydes. Due to its relatively low boiling point, this compound can be separated from less volatile starting materials and byproducts through fractional distillation under reduced pressure. This minimizes thermal decomposition of the product. A patent for the purification of the related compound 2,2-dimethoxy acetaldehyde describes a process involving atmospheric distillation to remove low-boiling impurities, followed by extractive rectification with water to achieve a purity of over 98%. google.com This approach could potentially be adapted for the purification of this compound.

Other purification methods that could be employed include:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for removing polar impurities.

Bisulfite Adduct Formation: Aldehydes can react with sodium bisulfite to form a solid adduct, which can be filtered off and then treated with acid or base to regenerate the pure aldehyde.

The development of high-purity synthesis techniques often involves a combination of optimizing the reaction conditions to minimize byproduct formation and employing efficient purification strategies.

Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxyethoxy Acetaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

Nucleophilic addition is a fundamental reaction class for aldehydes. libretexts.orgmasterorganicchemistry.com The electrophilic carbonyl carbon of 2-(2-methoxyethoxy)acetaldehyde is a prime target for nucleophiles, which are electron-rich species. masterorganicchemistry.com In this reaction, the nucleophile attacks the carbonyl carbon, causing the carbon-oxygen pi bond to break and the electrons to move to the electronegative oxygen atom. libretexts.org This process results in the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.orgkhanacademy.org

The reaction can be promoted by either basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. libretexts.orgyoutube.com

In the presence of an alcohol, this compound undergoes a reversible nucleophilic addition to form a hemiacetal. libretexts.orglibretexts.org This reaction requires an acid catalyst to activate the aldehyde, as alcohols are weak nucleophiles. libretexts.org The hemiacetal itself contains both an alcohol (-OH) and an ether (-OR) group attached to the same carbon. byjus.com

The mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst. libretexts.orglibretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon. libretexts.orglibretexts.org

Deprotonation to yield the neutral hemiacetal. libretexts.orglibretexts.org

Hemiacetals are typically unstable and exist in equilibrium with the starting aldehyde and alcohol. libretexts.orgmasterorganicchemistry.com However, if an excess of the alcohol is present along with an acid catalyst, the reaction can proceed further. The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). Subsequent elimination of water forms a resonance-stabilized carbocation, which is then rapidly attacked by a second molecule of alcohol. libretexts.orgmasterorganicchemistry.com Deprotonation of this intermediate yields a stable acetal (B89532), a molecule with two ether groups on the same carbon. libretexts.org The formation of the acetal is also reversible and requires the removal of water to drive the equilibrium toward the product. libretexts.org

Table 1: Key Reactions of this compound

| Reaction Type | Reactant(s) | Product Type | General Conditions |

| Hemiacetal Formation | Alcohol (1 eq.) | Hemiacetal | Acid Catalyst |

| Acetal Formation | Alcohol (2 eq.) | Acetal | Acid Catalyst, Water Removal |

| Condensation | Primary Amine (e.g., 9(S)-erythromycylamine) | Oxazine (B8389632) Adduct | Solvent (e.g., Acetonitrile) |

| Oxidation | Oxidizing Agent | Carboxylic Acid | Appropriate Oxidant |

| Reduction | Reducing Agent | Primary Alcohol | Appropriate Reductant |

Condensation Reactions and Imine Formation Dynamics

Condensation reactions are a cornerstone of the reactivity of this compound, where it combines with another molecule, typically with the elimination of a small molecule like water. libretexts.org These reactions are crucial for building more complex molecular architectures.

A significant application of this compound is its condensation with 9(S)-erythromycylamine, a derivative of the antibiotic erythromycin. asm.orgnih.gov This reaction does not produce a simple imine but instead results in the formation of a stable 9-N,11-O-oxazine ring structure. asm.orgresearchgate.net The products of this condensation are dirithromycin (B1670756) and its isomer, epidirithromycin. researchgate.net This transformation is a key step in the semi-synthesis of dirithromycin, a macrolide antibiotic. asm.org

Computational studies using the AM1 method have provided insight into the mechanism of dirithromycin synthesis. nih.govresearchgate.net The reaction proceeds through the initial formation of a carbinolamine intermediate, which then cyclizes. nih.gov The analysis reveals that while the carbinolamine that leads to the formation of epidirithromycin forms at a faster rate (kinetic product), dirithromycin is the more stable, and therefore major, final product (thermodynamic product). nih.govresearchgate.net This suggests that the reaction is under thermodynamic control, allowing the initially formed mixture to equilibrate to favor the most stable isomer.

The condensation of this compound with 9(S)-erythromycylamine creates a new stereocenter on the oxazine ring from the aldehyde's carbonyl carbon. researchgate.net This results in the formation of two diastereomeric products, known as epimers:

Dirithromycin: The methoxyethoxymethyl substituent on the oxazine ring has the R configuration. researchgate.net

Epidirithromycin: The methoxyethoxymethyl substituent has the S configuration. researchgate.net

These two epimers can interconvert in solution, a process known as epimerization. researchgate.net At equilibrium in methanol (B129727) at room temperature, the ratio of dirithromycin (R-epimer) to epidirithromycin (S-epimer) is approximately 8:2, highlighting the greater thermodynamic stability of dirithromycin. researchgate.net

Table 2: Epimerization of Dirithromycin in Methanol

| Epimer | Configuration at New Stereocenter | Approximate Equilibrium Ratio | Thermodynamic Stability |

| Dirithromycin | R | 8 | Higher |

| Epidirithromycin | S | 2 | Lower |

Oxidative and Reductive Transformations

Like other aldehydes, this compound is susceptible to both oxidation and reduction at the aldehyde functional group.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid functional group. The product of this transformation would be 2-(2-methoxyethoxy)acetic acid. This type of oxidation can be carried out using various chemical oxidizing agents. Furthermore, enzymes such as aldehyde oxidase (AOX) are known to catalyze the oxidative hydroxylation of aldehydes. nih.gov

Reduction: The aldehyde group can be reduced to a primary alcohol. For this compound, this reduction would yield 2-(2-methoxyethoxy)ethanol (B87266). This is a common transformation typically achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

Oligomerization and Polymerization Pathways

The aldehyde group in this compound is susceptible to oligomerization and polymerization, a characteristic feature of lower aldehydes. These reactions typically proceed via the formation of acetal linkages. While specific studies on the polymerization of this compound are not extensively documented, the well-established behavior of acetaldehyde (B116499) provides a strong basis for understanding its potential pathways.

Under anhydrous conditions, and often initiated by acid or organometallic catalysts, aldehydes can polymerize to form polyacetals. For instance, the polymerization of acetaldehyde can be initiated by catalysts such as trialkylaluminum compounds, leading to the formation of poly(methyloxymethylene). kyoto-u.ac.jp The reaction proceeds through the repeated addition of monomer units to the growing polymer chain.

A similar pathway can be envisioned for this compound, where the aldehyde functionality would participate in the formation of a polyacetal backbone. The presence of the methoxyethoxy side chain would be expected to influence the physical properties of the resulting polymer, likely imparting greater flexibility and solubility compared to polyacetaldehyde due to the ether linkages.

The polymerization can be controlled to produce either amorphous, rubbery polymers or crystalline, stereoregular structures depending on the catalyst and reaction conditions. For example, the use of specific organoaluminum-based catalysts has been shown to induce isotactic polymerization of acetaldehyde. kyoto-u.ac.jp

The trimerization of aldehydes to form cyclic acetals is a common competing reaction. In the case of acetaldehyde, this leads to the formation of paraldehyde. It is plausible that this compound could also form a corresponding cyclic trimer under certain acidic conditions. researchgate.net

Table 1: Catalyst Systems for Acetaldehyde Polymerization and Their Potential Applicability to this compound

| Catalyst System | Type of Polymerization | Resulting Polymer Structure (for Acetaldehyde) | Expected Influence on this compound Polymerization |

| Triethylaluminum (AlEt₃) | Co-ordinated Anionic | Isotactic Polyacetaldehyde | Potential for stereoregular polymer formation. |

| Alumina (B75360) (Al₂O₃) | Heterogeneous | Amorphous Polyacetaldehyde | Formation of an amorphous, elastic polymer. |

| Phosphoric Acid (H₃PO₄) | Cationic | Paraldehyde (cyclic trimer) | Potential for cyclic trimerization as a side reaction. |

This table is generated based on documented studies of acetaldehyde polymerization and provides a predictive framework for this compound. kyoto-u.ac.jpresearchgate.net

Catalysis in this compound Transformations

Catalysis plays a crucial role in directing the transformations of this compound, whether through reactions involving the aldehyde group or modifications of the ether moiety. Key catalytic processes include oxidation and reduction.

Catalytic Oxidation:

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(2-methoxyethoxy)acetic acid. While direct catalytic oxidation studies on this specific aldehyde are limited, valuable insights can be drawn from the oxidation of its parent alcohol, 2-(2-methoxyethoxy)ethanol.

A kinetic and mechanistic study on the oxidation of 2-(2-methoxyethoxy)ethanol by ditelluratocuprate(III) in an alkaline medium revealed a free radical mechanism. researchgate.net The reaction showed first-order dependence on the oxidant and fractional-order dependence on the alcohol. researchgate.net Such findings suggest that a similar oxidative transformation of this compound to its carboxylic acid derivative could be achieved using appropriate oxidizing agents and catalytic systems. The reaction would likely proceed via the formation of a hydrated aldehyde intermediate (a geminal diol), which is then oxidized.

Table 2: Kinetic Data for the Oxidation of 2-(2-Methoxyethoxy)ethanol

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298.2 | 2.89 |

| 303.2 | 5.06 |

| 308.2 | 9.21 |

| 313.2 | 15.79 |

| 318.2 | 22.77 |

This data is from a study on the oxidation of 2-(2-methoxyethoxy)ethanol by ditelluratocuprate(III) and can be used to infer the reactivity of the aldehyde in similar oxidative processes. researchgate.net

Catalytic Reduction (Hydrogenation):

The aldehyde group can be catalytically hydrogenated to the corresponding primary alcohol, 2-(2-methoxyethoxy)ethanol. This is a common transformation for aldehydes, typically carried out using heterogeneous catalysts containing noble metals like palladium, platinum, or ruthenium, or other transition metals such as nickel. The reaction involves the addition of hydrogen across the carbonyl double bond.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to ensure high selectivity towards the alcohol and to prevent over-reduction or side reactions.

Other Catalytic Transformations:

The presence of α-hydrogens in this compound makes it susceptible to base-catalyzed reactions such as aldol (B89426) condensation. In this reaction, the enolate of one molecule would add to the carbonyl group of another, leading to the formation of a β-hydroxy aldehyde. Subsequent dehydration could yield an α,β-unsaturated aldehyde.

Furthermore, catalytic asymmetric reactions, such as the Michael addition of acetaldehyde to nitroalkenes catalyzed by chiral organocatalysts, have been reported. elsevierpure.com This suggests that this compound could also participate in similar stereoselective C-C bond-forming reactions, opening avenues for the synthesis of complex chiral molecules.

Applications of 2 2 Methoxyethoxy Acetaldehyde in Advanced Organic Synthesis

Intermediate in Complex Pharmaceutical Molecule Synthesis

The synthesis of modern pharmaceutical agents often involves the assembly of complex scaffolds from smaller, functionalized building blocks. Aldehydes are crucial in this context for their ability to form new carbon-carbon bonds.

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring. nih.gov The total synthesis of novel macrolides, particularly those designed to overcome antibiotic resistance, often employs a convergent strategy where the complex target molecule is assembled from several smaller, less complex fragments. nih.govnih.gov

Aldehydes are fundamental building blocks in these synthetic pathways, often serving as electrophilic partners in coupling reactions to construct the carbon backbone of the macrolide. nih.gov For instance, the synthesis of advanced 14- and 15-membered ketolides and azalides involves the coupling of "left-hand" and "right-hand" fragments, where one of the key intermediates is an aldehyde. nih.govnih.gov While direct literature detailing the use of 2-(2-Methoxyethoxy)acetaldehyde as a specific precursor in the synthesis of a named macrolide antibiotic is not prevalent, its structural motifs are relevant to the building blocks used in creating new antibiotic candidates. The methoxyethoxy group could be incorporated to modify the solubility and pharmacokinetic properties of the final macrolide, a common goal in the development of next-generation antibiotics like solithromycin (B1681048) and cethromycin. nih.gov

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry. The aldehyde functionality of this compound makes it a prime candidate for constructing various heterocyclic systems.

1,3-Dioxolanes and 1,3-oxathiolanes are important five-membered heterocyclic rings, often used as protecting groups for carbonyls or as core structural motifs in pharmacologically active molecules. researchgate.net The synthesis of these rings typically involves the acid-catalyzed condensation of an aldehyde with a 1,2-diol or a 1,2-thiolalcohol, respectively.

This compound can react with 1,2-diols like ethylene (B1197577) glycol in the presence of an acid catalyst to form the corresponding substituted 1,3-dioxolane. mtu.educhemspider.com Similarly, reaction with a compound containing both a thiol and a hydroxyl group, such as 2-mercaptoethanol, would yield a substituted 1,3-oxathiolane (B1218472). This reaction is crucial in the synthesis of certain antiviral drugs. nih.gov

Table 1: Synthesis of Heterocyclic Compounds from Aldehydes

| Reactant 1 | Reactant 2 | Heterocyclic Product | General Conditions |

| Aldehyde (e.g., this compound) | 1,2-Diol (e.g., Ethylene Glycol) | Substituted 1,3-Dioxolane | Acid Catalyst (e.g., p-toluenesulfonic acid) chemspider.com |

| Aldehyde (e.g., this compound) | 1,2-Thiolalcohol (e.g., 2-Mercaptoethanol) | Substituted 1,3-Oxathiolane | Acid Catalyst |

The synthesis of nucleoside analogues, a cornerstone of antiviral therapy, relies heavily on heterocyclic chemistry. The 1,3-oxathiolane ring is a key component of important antiviral drugs like lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), which are used to treat HIV. nih.gov The synthesis of the core oxathiolane intermediate for these drugs involves the construction of the heterocyclic ring from acyclic precursors. nih.gov Aldehydes are central to forming this ring structure, highlighting the potential role of functionalized aldehydes like this compound in creating novel nucleoside analogues with modified properties. journalskuwait.org

Monomer and Intermediate in Polymer Chemistry

In polymer science, the properties of a polymer are dictated by the monomers used in its creation. The incorporation of functional groups can be used to design polymers with specific characteristics, such as stimuli-responsiveness or biocompatibility.

While the direct polymerization of this compound is not widely documented, the methoxyethoxy functional group it contains is of significant interest in polymer chemistry. A closely related monomer, 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA), which shares the same side chain, is extensively used to synthesize functional polymers. nih.gov

Polymers made from MEO₂MA, such as poly(2-(2-methoxyethoxy)ethyl methacrylate) or P(MEO₂MA), are known for being thermoresponsive. nih.govbldpharm.com This means they undergo a phase transition in response to temperature changes, making them valuable for "smart" materials in biomedical applications like drug delivery and tissue engineering. nih.govbldpharm.com

Furthermore, aldehydes can undergo polycondensation reactions with diols to form polyacetals. researchgate.net This provides a theoretical pathway for incorporating this compound into a polymer backbone, creating a polyacetal with pendant methoxyethoxy groups. Such a polymer would be expected to have enhanced solubility and biocompatibility, properties conferred by the ethylene glycol-like side chains.

Table 2: Monomers for Functional Polymers

| Monomer | Polymer | Key Feature/Application |

| 2-(2-Methoxyethoxy)ethyl methacrylate (MEO₂MA) | Poly(2-(2-methoxyethoxy)ethyl methacrylate) P(MEO₂MA) | Thermoresponsive; used in hydrogels for biomedical applications. nih.govbldpharm.com |

| This compound | Hypothetical Polyacetal | Expected to have flexible backbones and functional side chains. researchgate.net |

Role in Agrochemical and Fine Chemical Production

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the fine chemical sector. Its bifunctional nature, possessing both an aldehyde and an ether linkage, allows for its incorporation into a variety of molecular scaffolds.

While its direct application in the large-scale production of agrochemicals is not extensively documented in publicly available research, its chemical functionalities are pertinent to the synthesis of bioactive molecules. The aldehyde group can participate in a range of chemical reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, which are fundamental in building the core structures of some pesticides. Similarly, the methoxyethoxy side chain can influence the solubility and transport properties of a molecule within a plant or target organism, a key consideration in the design of effective agrochemicals.

In the realm of fine chemicals, a significant and well-documented application of this compound is in the synthesis of the macrolide antibiotic, Dirithromycin (B1670756). This pharmaceutical compound is a pro-drug of erythromycylamine and is used to treat a variety of bacterial infections.

The synthesis of Dirithromycin involves the condensation of 9(S)-erythromycylamine with this compound. This key reaction forms a Schiff base intermediate which subsequently tautomerizes to yield the final antibiotic. The this compound moiety is crucial for the pharmacokinetic properties of Dirithromycin.

A general scheme for the synthesis of Dirithromycin is presented below:

Reaction Scheme for Dirithromycin Synthesis

| Reactant 1 | Reactant 2 | Key Process | Product |

| 9(S)-Erythromycylamine | This compound | Condensation | Dirithromycin |

Detailed research, including computational studies, has been conducted to understand the mechanism of this condensation reaction, focusing on the formation of the Schiff base and its subsequent tautomerization to the final product.

Analytical and Spectroscopic Characterization of 2 2 Methoxyethoxy Acetaldehyde and Its Derivatives

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are paramount for separating 2-(2-Methoxyethoxy)acetaldehyde from complex mixtures prior to its identification and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. The methodology typically involves sample collection, desorption, and analysis using a GC system equipped with a sensitive detector. For related compounds like 2-methoxyacetaldehyde, methods have been established that involve collection on activated charcoal sampling tubes, desorption with a solvent mixture such as methylene chloride and methanol (B129727), and subsequent analysis by GC with a flame ionization detector (FID). osha.gov A similar protocol can be adapted for this compound. The choice of a polar capillary column is often preferred to achieve optimal separation of polar analytes. google.com For enhanced sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector (GC-MS), which also aids in structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for analyzing aldehydes, particularly after they have been converted into more stable and detectable derivatives. nih.govijcpa.in A common approach is reverse-phase HPLC, which separates compounds based on their hydrophobicity. For the direct analysis of a similar compound, 2-Methoxyacetaldehyde, a reverse-phase HPLC method has been developed using a specialized column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method is scalable and can be used for purity assessment and preparative separations. sielc.com However, since aldehydes may have poor chromophores, derivatization is often employed to improve detection by UV-Vis spectrophotometry. hitachi-hightech.comwaters.com

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detector | Notes |

|---|---|---|---|---|

| Gas Chromatography (GC) | Polar Capillary (e.g., Wax) | Helium or Nitrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Suitable for volatile aldehydes. MS provides structural information. |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) | Acetonitrile/Water Gradient | Ultraviolet (UV) | Often requires derivatization for enhanced UV detection. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands indicative of its functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is anticipated in the region of 1720-1740 cm⁻¹. libretexts.org Additionally, two distinct C-H stretching bands for the aldehyde proton should appear between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. libretexts.org A strong, broad absorption band corresponding to the C-O-C ether linkage stretch would be prominent around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides a distinct signature for the compound. The aldehyde proton (-CHO) is expected to resonate far downfield, typically between δ 9-10 ppm, as a triplet. The protons on the carbon adjacent to the carbonyl group (O=CH-CH ₂) would appear around δ 4.1 ppm as a doublet. The protons of the ethoxy group (-O-CH ₂-CH ₂-O-) would likely appear as two distinct signals around δ 3.6-3.7 ppm, and the terminal methoxy group (-OCH ₃) would be a sharp singlet around δ 3.4 ppm.

¹³C NMR: The carbon NMR spectrum is also highly informative. The carbonyl carbon of the aldehyde is the most deshielded, appearing in the δ 190-205 ppm region. libretexts.org Carbons attached to the ether oxygens are expected in the δ 60-80 ppm range, with the terminal methoxy carbon appearing around δ 59 ppm.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would lead to fragmentation of the this compound molecule (molar mass: 118.13 g/mol ). The mass spectrum of the related, smaller compound methoxyacetaldehyde shows characteristic fragments. nist.gov For this compound, characteristic fragments would be expected from the cleavage of the ether bonds and loss of the formyl group. A molecular ion peak (M⁺) at m/z 118 may be observed, along with key fragment ions at m/z 87, 73, 59, and 45, corresponding to various cleavage patterns of the polyether chain.

| Spectroscopic Technique | Functional Group / Atom | Expected Signal / Absorption |

|---|---|---|

| Infrared (IR) | Aldehyde C=O Stretch | ~1730 cm⁻¹ (strong) |

| Aldehyde C-H Stretch | ~2720 cm⁻¹ and ~2820 cm⁻¹ | |

| Ether C-O-C Stretch | ~1100 cm⁻¹ (strong) | |

| ¹H NMR | -CHO | δ 9.7 ppm (triplet) |

| -CH₂CHO | δ 4.1 ppm (doublet) | |

| -OCH₂CH₂O- | δ 3.6-3.7 ppm (multiplets) | |

| -OCH₃ | δ 3.4 ppm (singlet) | |

| ¹³C NMR | -CHO | δ ~200 ppm |

| -OCH₂-, -OCH₃ | δ 59-80 ppm | |

| Mass Spectrometry (EI) | Key Fragments (m/z) | 118 (M⁺), 87, 73, 59, 45 |

Derivatization Strategies for Analytical Enhancement and Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. weber.hu For aldehydes like this compound, this is a crucial step, especially in trace analysis, to enhance detection sensitivity and improve chromatographic performance. mdpi.com

For HPLC Analysis

The most widely used derivatization reagent for aldehydes in HPLC analysis is 2,4-dinitrophenylhydrazine (DNPH). hitachi-hightech.comwaters.commdpi.com In an acidic medium, DNPH reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govepa.gov This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector at a wavelength of approximately 360 nm. epa.gov This pre-column derivatization method is robust, reproducible, and widely adopted for the analysis of carbonyl compounds in various matrices. mdpi.comresearchgate.net

For GC Analysis

To improve the volatility and thermal stability of aldehydes for GC analysis, several derivatization strategies can be employed. mdpi.comresearchgate.net A common method involves the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). mdpi.comresearchgate.net PFBHA reacts with the aldehyde to form a stable oxime derivative. The multiple fluorine atoms in the PFBHA moiety make the derivative highly sensitive to an electron capture detector (ECD), enabling very low detection limits. researchgate.net This method is particularly useful for trace-level quantification.

Another approach is silylation, which involves replacing the active hydrogen of the aldehyde's enol form with a silyl group, such as a trimethylsilyl (TMS) group. researchgate.netsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. sigmaaldrich.comgcms.cz Silylation reduces the polarity of the analyte and can improve peak shape and thermal stability during GC analysis. researchgate.net

Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 2 Methoxyethoxy Acetaldehyde

Acetal (B89532) Derivatives (e.g., Dimethyl Acetal, Diethyl Acetal)

Acetal derivatives of 2-(2-methoxyethoxy)acetaldehyde, such as the dimethyl and diethyl acetals, serve as crucial protected forms of the aldehyde. This protection is often necessary in multi-step syntheses where the aldehyde group would be susceptible to undesired reactions with nucleophiles or under basic conditions.

Synthesis:

The synthesis of these acetals typically follows the general principles of acetal formation, which involve the acid-catalyzed reaction of the aldehyde with an excess of the corresponding alcohol (methanol for the dimethyl acetal and ethanol for the diethyl acetal). The reaction is reversible, and to drive the equilibrium towards the acetal product, water, a byproduct of the reaction, is typically removed. organic-chemistry.org

A plausible and widely used method for the synthesis of acetals that can be applied to this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.orglibretexts.orglibretexts.org For instance, the sodium salt of 2-(2-methoxyethoxy)ethanol (B87266) could be reacted with a dihalomethane in the presence of the respective alcohol.

Another common approach involves the direct reaction of this compound with an excess of methanol (B129727) or ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid. organic-chemistry.org Dehydrating agents like trimethyl orthoformate can be employed to sequester the water formed and drive the reaction to completion. organic-chemistry.org

A general procedure for the preparation of acetaldehyde (B116499) diethyl acetal involves cooling a mixture of anhydrous calcium chloride and 95% ethyl alcohol, followed by the slow addition of acetaldehyde. The mixture is shaken and allowed to stand for 24-36 hours, after which the upper layer containing the acetal is separated, washed, dried, and purified by fractional distillation. prepchem.com A similar principle can be applied to the synthesis of the acetals of this compound.

| Derivative | Starting Materials | Key Reagents |

| This compound Dimethyl Acetal | This compound, Methanol | Acid catalyst (e.g., p-toluenesulfonic acid), Dehydrating agent (e.g., trimethyl orthoformate) |

| This compound Diethyl Acetal | This compound, Ethanol | Acid catalyst (e.g., p-toluenesulfonic acid), Dehydrating agent (e.g., a Dean-Stark trap to remove water) |

Reactivity:

The primary characteristic of acetals is their stability under neutral and basic conditions, which makes them excellent protecting groups for aldehydes. organic-chemistry.org They are, however, sensitive to acidic conditions and can be readily hydrolyzed back to the parent aldehyde and alcohol. This controlled deprotection is a key aspect of their utility in organic synthesis.

The reactivity of the ether linkages within the 2-(2-methoxyethoxy) group generally remains unaffected during acetal formation and cleavage. These acetal derivatives can undergo reactions at other parts of the molecule without affecting the protected aldehyde. For instance, if other functional groups were present, they could be modified using reagents that would otherwise react with the aldehyde. Once the desired transformations are complete, the aldehyde can be regenerated by treatment with aqueous acid.

Alkoxy-Extended Analogues (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)acetaldehyde)

Extending the alkoxy chain of this compound leads to analogues with modified physical and chemical properties, such as increased polarity, altered solvency, and different coordination abilities. A key example is 2-(2-(2-methoxyethoxy)ethoxy)acetaldehyde.

Synthesis:

The synthesis of this alkoxy-extended analogue can be achieved through a multi-step process. A common strategy involves the oxidation of the corresponding primary alcohol, 2-(2-(2-methoxyethoxy)ethoxy)ethanol (also known as triethylene glycol monomethyl ether or triglyme). nist.gov This alcohol is commercially available and can be prepared by the reaction of diethylene glycol with methanol under acidic conditions. google.comgoogle.com

The oxidation of 2-(2-(2-methoxyethoxy)ethoxy)ethanol to the aldehyde can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemguide.co.ukyoutube.commasterorganicchemistry.com Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation. youtube.com

A plausible synthetic route is outlined below:

Etherification: Reaction of diethylene glycol with a methylating agent (e.g., methyl iodide) in the presence of a base (Williamson ether synthesis) to form 2-(2-(2-methoxyethoxy)ethoxy)ethanol.

Oxidation: Selective oxidation of the terminal alcohol group of 2-(2-(2-methoxyethoxy)ethoxy)ethanol to the aldehyde using a mild oxidizing agent.

| Starting Material | Intermediate | Product | Key Reagents |

| Diethylene glycol | 2-(2-(2-Methoxyethoxy)ethoxy)ethanol | 2-(2-(2-Methoxyethoxy)ethoxy)acetaldehyde | 1. Methylating agent, Base2. Mild oxidizing agent (e.g., PCC) |

Reactivity:

The reactivity of 2-(2-(2-methoxyethoxy)ethoxy)acetaldehyde is dominated by the aldehyde functional group. It undergoes typical aldehyde reactions, such as nucleophilic addition, condensation, and oxidation. The extended polyether chain can influence the reactivity by altering the solubility of the molecule and potentially coordinating with metal cations, which can affect the stereochemical outcome of certain reactions.

Like its parent compound, it can form acetals, imines, and be used in aldol-type condensations. The presence of multiple ether oxygens may also make it a useful building block for the synthesis of crown ether analogues or other ligands with specific metal-binding properties.

Functionalized Derivatives for Specific Chemical Applications

The introduction of specific functional groups onto the this compound scaffold can lead to derivatives with tailored properties for a wide range of applications, including materials science and sensor technology.

Synthesis and Applications:

The synthetic strategies for introducing new functional groups can be diverse. One approach involves modifying the terminal methoxy group or the ethylene (B1197577) glycol backbone. For instance, the parent alcohol, 2-(2-methoxyethoxy)ethanol, could be derivatized before the oxidation to the aldehyde.

Polymer Chemistry: Acetal- and aldehyde-containing monomers can be prepared and subsequently polymerized or copolymerized to create functional polymers. google.com For example, a derivative of this compound could be synthesized to contain a polymerizable group, such as a vinyl or acrylate moiety. These polymers, with their pendant ether chains and reactive aldehyde groups (or protected acetal groups), could find applications as binders, cross-linking agents, or in the formulation of specialized coatings. google.comcmu.edu

Sensor Technology: The aldehyde functionality is a versatile handle for the immobilization of molecules onto sensor surfaces. Functionalized derivatives of this compound could be designed to act as linkers in the construction of chemical or biological sensors. mdpi.commdpi.comnih.gov For example, a derivative could be synthesized with a terminal group that can bind to a specific analyte. The aldehyde group could then be used to attach this molecule to a transducer surface, such as a modified electrode or a nanoparticle. mdpi.commdpi.comnih.gov The polyether chain could also play a role in modulating the sensor's response by creating a specific microenvironment around the sensing element. myu-group.co.jp

Organic Synthesis: Functionalized derivatives can serve as specialized building blocks in organic synthesis. For instance, the introduction of a chiral center into the backbone could lead to enantiomerically pure derivatives useful in asymmetric synthesis. The polyether chain can also be exploited for its ability to chelate metal ions, potentially influencing the stereoselectivity of metal-catalyzed reactions.

| Application Area | Type of Functionalization | Potential Utility |

| Polymer Chemistry | Introduction of a polymerizable group (e.g., vinyl, acrylate) | Monomers for functional polymers, cross-linking agents, binders. google.com |

| Chemical Sensors | Incorporation of a recognition element and a surface-anchoring group | Linkers for immobilizing probes on sensor surfaces, components of biosniffers. mdpi.commdpi.comnih.govmyu-group.co.jp |

| Organic Synthesis | Introduction of chiral centers or other reactive moieties | Chiral building blocks, ligands for catalysis. |

The synthesis of these advanced derivatives often requires careful planning and the use of protective group strategies to ensure that the desired transformations occur at the intended positions within the molecule. The reactivity of these functionalized derivatives is a combination of the inherent reactivity of the this compound core and the newly introduced functional groups, opening up a vast chemical space for further exploration and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxyethoxy)acetaldehyde, and how can purity challenges be addressed?

- Methodology : The compound is synthesized via etherification reactions, such as the reaction of ethylene glycol derivatives with acetaldehyde precursors under acidic conditions. Key challenges include controlling side reactions (e.g., over-oxidation) and achieving high purity. Purification often involves fractional distillation under reduced pressure (e.g., 140°C/2 mmHg) or recrystallization .

- Data : Technical-grade yields typically require catalysts like sulfuric acid, with refractive index ( 1.446) and density (1.161 g/mL at 25°C) used to verify purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) identifies structural features like methoxy and ether linkages. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (162.18 g/mol) and purity. Infrared (IR) spectroscopy detects functional groups (e.g., C=O stretch at ~1730 cm) .

- Data : Reference standards (CAS 132997-94-5) are critical for calibration in quantitative analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation (H335: respiratory irritation). Wear nitrile gloves and eye protection (H319: eye irritation). Store in airtight containers away from oxidizers. In case of skin contact, rinse immediately with water and consult a physician .

- Data : The compound is classified as acutely toxic (Oral Category 4, H302) and a skin irritant (Category 2, H315) .

Advanced Research Questions

Q. How does this compound stabilize colloidal nanoparticles, and what factors influence its performance?

- Methodology : The compound’s ethoxylated structure enables steric stabilization of nanoparticles (e.g., Cu, Ag) by forming hydrogen bonds with surface atoms. Efficacy depends on ligand-to-metal molar ratios and solvent polarity. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) assess nanoparticle size and dispersion stability .

- Data : In copper nanoparticle synthesis, a ligand concentration of 0.1–0.5 mmol/L optimizes colloidal stability .

Q. What metabolic pathways and biomarkers are associated with occupational exposure to this compound?

- Methodology : this compound is metabolized to 2-(2-methoxyethoxy)acetic acid (MEAA), a biomarker detectable in urine via derivatization-GC/MS. Studies recommend solid-phase extraction (SPE) with pH adjustment (pH 2–3) to isolate MEAA from biological matrices .

- Data : MEAA concentrations ≥5 µg/mL in urine correlate with significant glycol ether exposure in industrial settings .

Q. How can researchers resolve contradictions in reported reaction yields or purity levels during synthesis?

- Methodology : Contradictions often arise from variations in reaction conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, reducing oxygen exposure during synthesis minimizes acetaldehyde oxidation byproducts .

- Data : Yields improve from 60% to >85% when reactions are conducted under inert nitrogen atmospheres .

Comparison of Key Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 162.18 g/mol | |

| Boiling Point | 140°C at 2 mmHg | |

| Refractive Index () | 1.446 | |

| Hazard Classification | H302, H315, H319, H335 | |

| Primary Analytical Use | NMR, GC-MS, IR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.